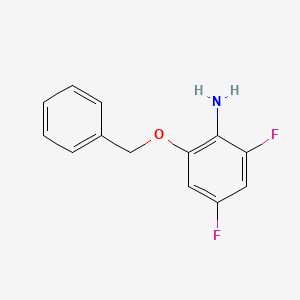

2-(Benzyloxy)-4,6-difluoroaniline

Descripción

2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) is a substituted aniline derivative with the molecular formula C₁₃H₁₁F₂NO and a molecular weight of 235.23 g/mol . The compound features a benzyloxy group (-OCH₂C₆H₅) at the 2-position and fluorine atoms at the 4- and 6-positions of the aromatic ring. The benzyloxy group can act as a protective moiety for hydroxyl functionalities, while the fluorine atoms enhance electronegativity and metabolic stability .

Propiedades

Fórmula molecular |

C13H11F2NO |

|---|---|

Peso molecular |

235.23 g/mol |

Nombre IUPAC |

2,4-difluoro-6-phenylmethoxyaniline |

InChI |

InChI=1S/C13H11F2NO/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |

Clave InChI |

KAZAEHNLYOYRNQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)F)F)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Benzyloxy)-4,6-difluoroaniline with analogs differing in substituent type, position, or functional groups. Key structural and functional distinctions are highlighted.

Substituent Variations in Difluoroaniline Derivatives

Key Observations :

- Electronic Effects : The benzyloxy group in the target compound provides moderate electron donation via resonance, whereas trifluoromethyl (CF₃) groups in 2-methoxy-4,6-bis(trifluoromethyl)aniline are strongly electron-withdrawing, drastically reducing aromatic ring reactivity .

- Functional Utility : Bromine in 2-bromo-4,6-difluoroaniline facilitates Suzuki-Miyaura couplings, while the ethynyl group in 2-ethynyl-4,5-difluoroaniline is tailored for alkyne-azide cycloadditions .

Positional Isomerism and Fluorine Substitution

- 4-(2,4-Difluorophenoxy)-3-(dioxaborolan-2-yl)aniline (CAS: 1446236-84-5, C₁₈H₂₀BF₂NO₃): Features a boronate ester at the 3-position and a difluorophenoxy group at the 4-position. The boronate group enables Suzuki-Miyaura cross-coupling, a property absent in the target compound .

- 2-(Benzyloxy)-6-fluoroaniline :

- Lacks the 4-fluorine substituent, reducing steric and electronic effects compared to the 4,6-difluoro analog .

Métodos De Preparación

Reaction Mechanism and Procedure

The most direct route involves substituting the hydroxyl group of 2-hydroxy-4,6-difluoroaniline with a benzyloxy moiety. This method employs benzyl halides (e.g., benzyl chloride or bromide) under basic conditions to facilitate nucleophilic substitution.

Typical Protocol :

-

Substrate Preparation : 2-Hydroxy-4,6-difluoroaniline (1.0 equiv) is dissolved in anhydrous acetonitrile or dimethylformamide (DMF).

-

Base Addition : Potassium carbonate (K₂CO₃, 2.0 equiv) or sodium bicarbonate (NaHCO₃, 1.5 equiv) is added to deprotonate the hydroxyl group.

-

Benzylation : Benzyl bromide (1.2 equiv) is introduced dropwise, and the mixture is refluxed at 80–90°C for 12–24 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Challenges and Optimizations

-

Regioselectivity : Competing O- and N-benzylation can occur due to the proximity of the amino group. Using bulky bases (e.g., LiHMDS) suppresses N-alkylation by selectively deprotonating the hydroxyl group.

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures (100°C) for complete conversion.

Nucleophilic Aromatic Substitution on 2,4,6-Trifluoroaniline

Substitution Strategy

This method leverages the reactivity of fluorinated aromatic rings toward nucleophilic substitution. 2,4,6-Trifluoroaniline serves as the starting material, where the fluorine atom at the 2-position is replaced by a benzyloxy group.

Procedure :

-

Substrate Activation : 2,4,6-Trifluoroaniline (1.0 equiv) is treated with a strong base (e.g., LiHMDS, 2.0 equiv) in tetrahydrofuran (THF) at −78°C to generate a stabilized aryl anion.

-

Benzyl Oxide Introduction : Benzyl alcohol (1.5 equiv) is added, and the mixture is warmed to room temperature for 6 hours.

-

Isolation : The product is extracted with dichloromethane and purified via recrystallization (ethanol/water).

Key Data :

Limitations

-

Low Yields : Steric hindrance from the amino group reduces substitution efficiency at the 2-position.

-

Side Reactions : Competing substitutions at the 4- and 6-positions necessitate careful stoichiometric control.

Reduction of Nitro Precursors

Two-Step Synthesis

This approach first synthesizes 2-nitro-4,6-difluorophenyl benzyl ether, followed by nitro group reduction to the amine.

Step 1: Benzylation of 2-Nitro-4,6-difluorophenol

-

Substrate : 2-Nitro-4,6-difluorophenol (1.0 equiv) is reacted with benzyl bromide (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF.

Step 2: Nitro Reduction

-

Catalytic Hydrogenation : The nitro intermediate is dissolved in ethanol and hydrogenated under H₂ (1 atm) using 10% Pd/C (5 wt%) at 25°C for 6 hours.

-

Alternative Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous THF at 60°C for 3 hours.

Key Data :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Benzylation | 68–75 | High | Low |

| Nucleophilic Substitution | 55–60 | Moderate | High |

| Nitro Reduction | 60–70 | High | Moderate |

Industrial Applicability

-

Benzylation is preferred for large-scale production due to straightforward workup and commercial availability of starting materials.

-

Nitro Reduction offers higher purity but involves hazardous reagents (e.g., Pd/C).

Advanced Modifications and Catalytic Innovations

Q & A

Q. What are the key physicochemical properties of 2-(Benzyloxy)-4,6-difluoroaniline, and how do they influence its handling in laboratory settings?

Answer:

- Molecular Formula : C₁₃H₁₁F₂NO; Molecular Weight : 235.23 g/mol .

- Handling : Due to the lack of comprehensive safety data (e.g., boiling/melting points, flash points), standard precautions for aromatic amines should be followed:

- Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation, given the reactivity of the aniline group .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

Q. How is this compound characterized to confirm purity and structural integrity?

Answer:

Q. What strategies are recommended for purifying this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for isolating the product from byproducts .

- Challenges : The compound’s low solubility in non-polar solvents may necessitate gradient elution .

Advanced Research Questions

Q. How do the benzyloxy and difluoro substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Answer:

Q. What methodologies are used to study the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays :

- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins .

Q. How can computational modeling resolve contradictions in experimental data on reaction pathways?

Answer:

Q. What are the challenges in scaling up synthetic protocols for this compound?

Answer:

- Thermal Stability : Pilot-scale reactions may require temperature control (<100°C) to prevent decomposition .

- Byproduct Management : Implement inline FTIR monitoring to detect side products (e.g., benzyl ethers) during continuous flow synthesis .

- Yield vs. Purity Trade-offs : Optimize solvent recovery systems to maintain >90% purity at multi-gram scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.